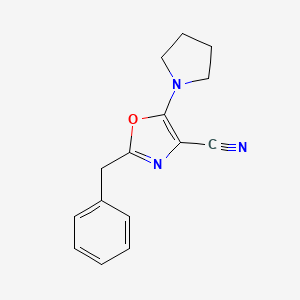![molecular formula C18H21N3O3 B5773629 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5773629.png)
1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an important tool for researchers working in the fields of medicinal chemistry, pharmacology, and neuroscience. In
Wirkmechanismus
The mechanism of action of 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed that this compound acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anticonvulsant and antinociceptive effects in animal models, suggesting that it may have potential applications in the treatment of epilepsy and chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is its unique chemical properties, which make it an important tool for researchers working in the fields of medicinal chemistry, pharmacology, and neuroscience. Additionally, this compound is relatively easy to synthesize, making it accessible to a wide range of researchers. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is to further explore the potential applications of this compound in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for further research to optimize the synthesis method for this compound, in order to improve its accessibility and reduce its potential toxicity.
Synthesemethoden
The synthesis of 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1-(2-furyl)methylpiperazine with cinnamaldehyde in the presence of nitric acid. This reaction leads to the formation of this compound in high yields.
Wissenschaftliche Forschungsanwendungen
1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of pharmacological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-21(23)18-9-8-17(24-18)15-20-13-11-19(12-14-20)10-4-7-16-5-2-1-3-6-16/h1-9H,10-15H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOVPCVDSXKJCD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5773551.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)


![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)



![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)




